molecular formula C14H10N4 B5385212 5-pyrazolo[1,5-a]pyridin-7-yl-1H-indazole

5-pyrazolo[1,5-a]pyridin-7-yl-1H-indazole

Cat. No.: B5385212
M. Wt: 234.26 g/mol
InChI Key: ULQOUIPWYJONHN-UHFFFAOYSA-N
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Description

5-pyrazolo[1,5-a]pyridin-7-yl-1H-indazole is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-pyrazolo[1,5-a]pyridin-7-yl-1H-indazole typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

5-pyrazolo[1,5-a]pyridin-7-yl-1H-indazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolo[1,5-a]pyridin-7-yl-1H-indazole derivatives.

Scientific Research Applications

5-pyrazolo[1,5-a]pyridin-7-yl-1H-indazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-pyrazolo[1,5-a]pyridin-7-yl-1H-indazole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-pyrazolo[1,5-a]pyridin-7-yl-1H-indazole include:

Uniqueness

This compound is unique due to its specific ring fusion pattern and the resulting electronic and steric properties. These characteristics contribute to its distinct biological activities and make it a valuable compound for further research and development.

Properties

IUPAC Name

5-pyrazolo[1,5-a]pyridin-7-yl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c1-2-12-6-7-16-18(12)14(3-1)10-4-5-13-11(8-10)9-15-17-13/h1-9H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQOUIPWYJONHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=NN2C(=C1)C3=CC4=C(C=C3)NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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